molecular formula C9H11NO B8005830 (S)-Chroman-3-amine

(S)-Chroman-3-amine

Cat. No.: B8005830
M. Wt: 149.19 g/mol
InChI Key: SVWDNDQOXZHBRM-QMMMGPOBSA-N
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Description

(S)-Chroman-3-amine, also known as (S)-3-Amino-2,3-dihydro-2H-1-benzopyran, is a chiral amine derivative of chroman. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The (S)-enantiomer is particularly notable for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chroman-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with chroman-3-one, a commercially available compound.

    Reduction: Chroman-3-one is reduced to (S)-chroman-3-ol using a chiral reducing agent such as (S)-CBS catalyst (oxazaborolidine).

    Amination: The (S)-chroman-3-ol is then converted to this compound through an amination reaction. This can be achieved using reagents like ammonia or amines in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction techniques with chiral catalysts to ensure high enantiomeric purity.

    Continuous Flow Amination: Employing continuous flow reactors for the amination step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Chroman-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(S)-Chroman-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

    Medicine: Potential therapeutic agent for neurological disorders due to its activity on neurotransmitter systems.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Chroman-3-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.

    Receptor Binding: Acts on neurotransmitter receptors, modulating their function and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Chroman-3-amine: The enantiomer of (S)-Chroman-3-amine with different biological activity.

    Chroman-3-ol: The alcohol derivative, used as an intermediate in the synthesis of this compound.

    Chroman-3-one: The ketone precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact selectively with biological targets makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(3S)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDNDQOXZHBRM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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